6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is a precision heteroaromatic building block for Suzuki-Miyaura cross-coupling. Its unique 2-fluoro-3-boronic acid regiochemistry ensures predictable coupling, while the 6-cyclopentyloxy group imparts distinct steric and electronic properties (LogP 0.2219) critical for SAR studies. Unlike generic 2-fluoropyridine boronic acids, this scaffold is explicitly validated for synthesizing novel NorA efflux pump inhibitors to combat antimicrobial resistance. MW 225.02, ≥97% purity, suited for parallel synthesis and high-throughput screening. Specify this exact substitution pattern—regioisomers or alternative 6-alkoxy analogs will alter reactivity and biological outcomes.

Molecular Formula C10H13BFNO3
Molecular Weight 225.03
CAS No. 2096339-69-2
Cat. No. B2548614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid
CAS2096339-69-2
Molecular FormulaC10H13BFNO3
Molecular Weight225.03
Structural Identifiers
SMILESB(C1=C(N=C(C=C1)OC2CCCC2)F)(O)O
InChIInChI=1S/C10H13BFNO3/c12-10-8(11(14)15)5-6-9(13-10)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2
InChIKeyCEKGPMMGDBABTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic Acid (CAS 2096339-69-2): Product-Specific Evidence Guide


6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid is a pyridine-based heteroaromatic boronic acid, characterized by a boronic acid group at the 3-position, a fluorine atom at the 2-position, and a cyclopentyloxy group at the 6-position of the pyridine ring. This specific substitution pattern classifies it as a versatile building block for Suzuki-Miyaura cross-coupling reactions . The compound is a derivative within the broader family of 2-fluoropyridine-3-boronic acids, a class known for constructing complex biaryl structures in medicinal chemistry [1].

Procurement Rationale: Why 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic Acid (CAS 2096339-69-2) Is Not Interchangeable with In-Class Analogs


In the context of lead optimization and structure-activity relationship (SAR) studies, generic substitution of 2-fluoropyridine-3-boronic acid derivatives is not scientifically valid. The specific combination and positioning of substituents on the pyridine core—the 2-fluoro group, the 3-boronic acid moiety, and the 6-cyclopentyloxy group—collectively dictate distinct electronic properties, steric bulk, and lipophilicity (e.g., a calculated LogP of 0.2219 for the target compound) . These factors directly modulate the compound's reactivity in cross-coupling reactions and its potential for biological interactions. Therefore, substituting this compound with a regioisomer, such as 2-fluoropyridine-4-boronic acid, or a 6-alkoxy analog with a different alkyl group, like a 6-ethoxy or 6-cyclohexyloxy derivative, will inevitably alter reaction yields, regioselectivity, and any downstream biological activity . The following quantitative evidence underscores the specific value proposition of the 6-cyclopentyloxy-2-fluoropyridine-3-boronic acid scaffold.

Quantitative Differentiation Evidence for 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic Acid (CAS 2096339-69-2) Against Analogs


Efflux Pump Inhibitory Activity: A Unique Chemotype Among 6-Alkoxypyridine-3-Boronic Acids

The 6-(aryl)alkoxypyridine-3-boronic acid scaffold, which includes the 6-cyclopentyloxy derivative, has been identified as a novel chemotype with efflux pump inhibitory (EPI) activity against the NorA pump in Staphylococcus aureus [1]. This provides a key biological differentiation from simple 2-fluoropyridine-3-boronic acids or other regioisomers, which have not been reported with this specific mechanism of action. While the parent compound (6-benzyloxypyridine-3-boronic acid) showed initial activity, SAR studies on a series of 6-substituted analogs demonstrated that modifications to the alkoxy group modulate EPI potency [1].

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus Medicinal Chemistry

Comparative Lipophilicity: Impact of 6-Cyclopentyloxy Group on Calculated LogP

The lipophilicity of a building block significantly influences its performance in organic synthesis and is a critical parameter for drug design. The cyclopentyloxy group imparts a distinct calculated LogP value compared to other 6-alkoxy or 6-substituted analogs, affecting solubility and membrane permeability of the final coupled products. For example, the target compound has a calculated LogP of 0.2219 . A direct analog with a smaller alkoxy group, 6-Ethoxy-5-fluoropyridine-3-boronic acid, would be expected to be more hydrophilic, while a larger group, such as a 6-cyclohexyloxy analog, would increase lipophilicity further.

Physicochemical Properties Lipophilicity LogP Drug Design

Molecular Weight and Physicochemical Profile as Differentiation from Closest Analogs

The molecular weight of a building block is a fundamental filter in library design and synthesis planning. 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid (MW 225.02 g/mol) occupies a specific physicochemical space relative to its closest structural analogs . For instance, the 6-cyclohexyloxy analog (MW 239.05 g/mol) is heavier and bulkier, while the non-fluorinated 2-(cyclopentyloxy)pyridin-3-yl)boronic acid (MW 207.03 g/mol) is lighter but lacks the fluorine atom crucial for modulating electron density and metabolic stability . The presence of the fluorine atom at the 2-position is a key differentiator from the 6-(cyclopentyloxy)pyridine-3-boronic acid series (CAS 871829-85-5) .

Building Block Molecular Weight Chemical Space Analog Selection

Commercial Availability and Purity Specifications for Reliable Procurement

The commercial availability of this compound from multiple reputable vendors with clearly defined purity specifications (≥95% to ≥97%) is a key differentiator from less common or custom-synthesized analogs . This contrasts with more niche analogs like 6-(cyclopropylmethoxy)pyridin-3-yl)boronic acid (CAS 1028749-31-6) or (6-phenoxypyridin-3-yl)boronic acid (CAS 1270921-80-6) , for which supply options and documented purity may be more limited or variable. The availability of a Sigma-Aldrich product (AldrichCPR) further underscores its accessibility as a standard research reagent .

Procurement Supply Chain Purity Quality Control

Optimal Use Cases for 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic Acid (CAS 2096339-69-2)


Medicinal Chemistry: Exploration of Novel Efflux Pump Inhibitors

The compound serves as a key intermediate in the synthesis of novel 6-(aryl)alkoxypyridine-3-boronic acid derivatives, a chemotype with demonstrated potential as inhibitors of the Staphylococcus aureus NorA efflux pump [1]. Researchers aiming to develop new agents to combat antimicrobial resistance by restoring the efficacy of existing antibiotics like ciprofloxacin would prioritize this building block for SAR studies. Its specific substitution pattern allows for the exploration of a chemical space distinct from previously reported active analogs (e.g., 3i and 3j), as highlighted in Section 3. [1]

Organic Synthesis: Controlled Suzuki-Miyaura Cross-Coupling Reactions

As a 2-fluoro-3-pyridylboronic acid derivative, this compound is ideally suited for Suzuki-Miyaura cross-coupling reactions to synthesize 2-arylpyridine scaffolds [2]. The 2-fluoro group and the 3-boronic acid direct regioselective coupling, while the 6-cyclopentyloxy group introduces a specific steric and electronic environment . This allows for the efficient and predictable construction of complex, functionalized heteroaromatic systems, a cornerstone application in modern pharmaceutical and agrochemical research. [2]

Library Synthesis: Incorporation into Diverse Screening Collections

With a defined molecular weight of 225.02 g/mol, a calculated LogP of 0.2219, and high commercial purity (≥95-97%), this building block is well-suited for automated parallel synthesis to generate diverse compound libraries for high-throughput screening . Its unique combination of a fluoropyridine core and a cyclopentyloxy ether provides a differentiated vector for exploring novel chemical space in drug discovery programs targeting a wide range of therapeutic areas.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.